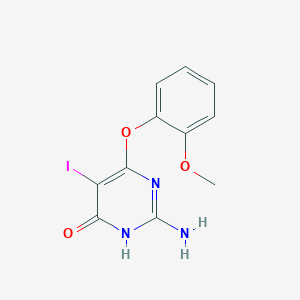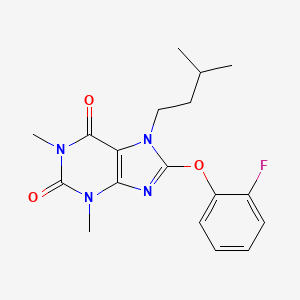
2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol involves its interaction with the active site of the target enzymes. It has been reported to act as a competitive inhibitor of PTP1B and a non-competitive inhibitor of GSK3β. This results in the inhibition of the enzymatic activity of these enzymes, which in turn leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to exhibit anti-diabetic, anti-cancer, and neuroprotective effects. Inhibition of PTP1B by this compound has been reported to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of GSK3β by this compound has been found to inhibit the growth and proliferation of cancer cells. It has also been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol in lab experiments include its high purity, efficient synthesis method, and potential applications in various fields of scientific research. However, the limitations include its relatively high cost and limited availability.
未来方向
There are several future directions for the research and development of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol. These include:
1. Further studies to elucidate the mechanism of action of this compound on various target enzymes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Evaluation of the potential applications of this compound in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease.
4. Exploration of the use of this compound as a tool compound for the study of various cellular processes.
5. Development of analogs of this compound with improved potency and selectivity for target enzymes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit inhibitory activity against certain enzymes and has been implicated in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. Further research and development of this compound are needed to fully explore its potential applications and mechanisms of action.
合成方法
The synthesis of 2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol involves the reaction of 2-methoxyphenol with 5-iodo-6-chloropyrimidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain the final compound. This method has been reported to be efficient and yields a high purity product.
科学研究应用
2-amino-5-iodo-6-(2-methoxyphenoxy)-4-pyrimidinol has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been reported to exhibit inhibitory activity against certain enzymes such as protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases such as diabetes, cancer, and Alzheimer's disease.
属性
IUPAC Name |
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O3/c1-17-6-4-2-3-5-7(6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPRTHCBCHRNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)NC(=N2)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B6002988.png)
![methyl 1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6002996.png)
![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6003012.png)
![2-(dimethylamino)-7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003018.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003028.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6003048.png)
![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)

amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)
